Ethyl 2,2-Difluoro-2-mesitylacetate
CAS No.:
Cat. No.: VC15749785
Molecular Formula: C13H16F2O2
Molecular Weight: 242.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16F2O2 |
|---|---|
| Molecular Weight | 242.26 g/mol |
| IUPAC Name | ethyl 2,2-difluoro-2-(2,4,6-trimethylphenyl)acetate |
| Standard InChI | InChI=1S/C13H16F2O2/c1-5-17-12(16)13(14,15)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |
| Standard InChI Key | JXVKELVOIVUDKC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=C(C=C(C=C1C)C)C)(F)F |
Introduction
Ethyl 2,2-difluoro-2-mesitylacetate is a synthetic organic compound with the molecular formula C13H16F2O2 and a molar mass of 242.26 g/mol . It is a derivative of mesitylacetate, where the alpha carbon is substituted with two fluorine atoms, making it a difluorinated compound. This modification significantly alters its chemical and physical properties compared to its non-fluorinated counterpart, ethyl mesitylacetate (CAS: 5460-08-2) .
Synthesis of Ethyl 2,2-Difluoro-2-mesitylacetate
The synthesis of ethyl 2,2-difluoro-2-mesitylacetate typically involves a multi-step chemical reaction. One common method involves the use of a difluorinated intermediate, which is then esterified to form the final product. The compound can be purified using flash column chromatography with a suitable eluent, such as 2% ethyl acetate in petroleum ether .
Comparison with Related Compounds
| Compound | Molecular Formula | Molar Mass | CAS Number | Description |
|---|---|---|---|---|
| Ethyl 2,2-Difluoro-2-mesitylacetate | C13H16F2O2 | 242.26 g/mol | 1436389-43-3 | Difluorinated derivative of ethyl mesitylacetate |
| Ethyl Mesitylacetate | C13H18O2 | 206.28 g/mol | 5460-08-2 | Non-fluorinated analog |
| Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | C7H14F2O2Si | 196.27 g/mol | 205865-67-4 | Difluorinated compound with a trimethylsilyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume